N-(2,5-DICHLOROPHENYL)-N'-(4-PYRIDYLMETHYL)UREA
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Overview
Description
N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with additional functional groups, while reduction may lead to the formation of amines.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-N’-(4-pyridylmethyl)urea
- N-(2,5-Dichlorophenyl)-N’-(3-pyridylmethyl)urea
- N-(3,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea
Uniqueness
N-(2,5-Dichlorophenyl)-N’-(4-pyridylmethyl)urea is unique due to its specific substitution pattern on the phenyl and pyridyl rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-1-2-11(15)12(7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMVLGARGIQUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NCC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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